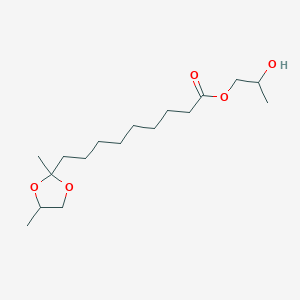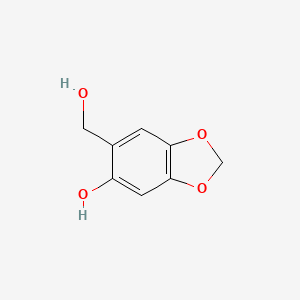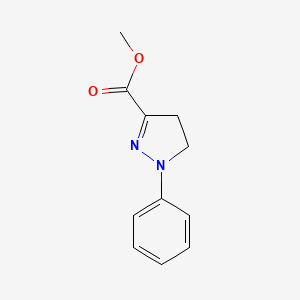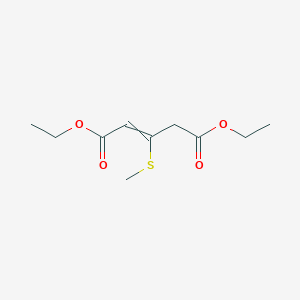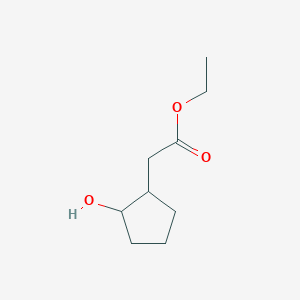
Ethyl (2-hydroxycyclopentyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-hydroxycyclopentyl)acetate is an organic compound with the molecular formula C9H16O3. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a 2-hydroxycyclopentyl acetate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl (2-hydroxycyclopentyl)acetate can be synthesized through the esterification of 2-hydroxycyclopentylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
化学反応の分析
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Acid catalysts such as sulfuric acid or base catalysts like sodium methoxide.
Major Products:
Hydrolysis: 2-hydroxycyclopentylacetic acid and ethanol.
Reduction: 2-hydroxycyclopentylmethanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Ethyl (2-hydroxycyclopentyl)acetate has several applications in scientific research:
作用機序
The mechanism of action of ethyl (2-hydroxycyclopentyl)acetate primarily involves its hydrolysis to 2-hydroxycyclopentylacetic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol . The hydrolysis can be catalyzed by acids or bases, with the acid-catalyzed mechanism involving protonation of the carbonyl oxygen to increase its electrophilicity .
類似化合物との比較
Ethyl acetate: A simple ester with a similar structure but without the hydroxycyclopentyl group.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and fragrances.
Ethyl propionate: An ester with a similar molecular weight and used in similar applications.
Uniqueness: Ethyl (2-hydroxycyclopentyl)acetate is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from simpler esters like ethyl acetate and methyl butyrate, making it valuable for specific applications in research and industry .
特性
CAS番号 |
90647-01-1 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
ethyl 2-(2-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8,10H,2-6H2,1H3 |
InChIキー |
RJVCHOYWDDFSTC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


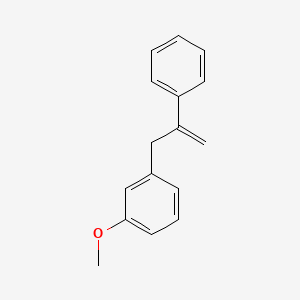
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
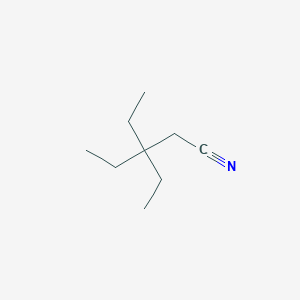
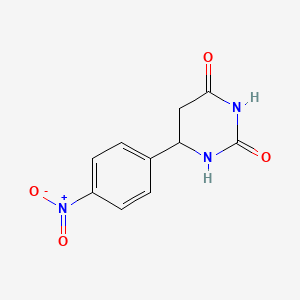
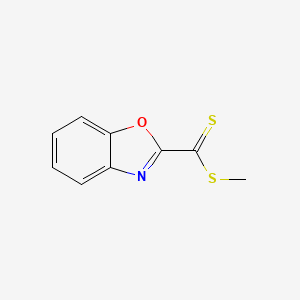
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
